2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring two distinct pharmacophores: a 1,3-benzodioxole moiety and a 2-oxo-1,2-dihydropyrimidine group linked via an ethyl spacer.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(16-5-7-18-6-1-4-17-15(18)20)9-11-2-3-12-13(8-11)22-10-21-12/h1-4,6,8H,5,7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAAAWWOXZWNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , which is known for its diverse biological activities, and a dihydropyrimidinone structure , which is often associated with pharmacological effects. The molecular formula of this compound is , and it has a molecular weight of 288.30 g/mol.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of α-amylase , an enzyme crucial for carbohydrate metabolism. For instance, derivatives have shown IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating potent inhibitory effects .
| Compound | IC50 (µM) | Target |
|---|---|---|
| IIc | 0.68 | α-amylase |
| IIa | 0.85 | α-amylase |
In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with these compounds significantly reduced blood glucose levels, supporting their potential as therapeutic agents for diabetes management .
Anticancer Activity
The anticancer potential of similar benzodioxole derivatives has also been investigated. For example, certain derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.
The proposed mechanism of action for the biological activity of this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound likely inhibits enzymes such as α-amylase through competitive binding, reducing the breakdown of carbohydrates and subsequently lowering glucose absorption.
- Receptor Modulation : It may also modulate receptors involved in cancer cell signaling pathways, leading to altered cell growth and apoptosis.
Case Studies
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic mice treated with the compound, significant reductions in fasting blood glucose levels were observed after five doses. The initial level of 252.2 mg/dL decreased to 173.8 mg/dL post-treatment, demonstrating the compound's efficacy in glucose regulation .
Case Study 2: Anticancer Efficacy
Another study focused on the cytotoxic effects of benzodioxole derivatives on human cancer cell lines. The results showed that compounds with structural similarities to the target compound displayed significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating a promising avenue for further research into its anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues Identified
Compounds m, n, o (Pharmacopeial Forum, 2017): These isomers share the 2-oxotetrahydropyrimidin-1(2H)-yl group but incorporate a 2,6-dimethylphenoxyacetamide backbone and stereochemical variations (R/S configurations). Hypothesized Differences: The stereochemistry (e.g., 2R,4R,5S in compound n) may confer distinct target selectivity, while the dimethylphenoxy group could increase affinity for lipid-rich environments.
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (RD修改, 2017): Shares the benzodioxole core but replaces the pyrimidinone-ethylacetamide chain with a methylamino-butanone group. This substitution reduces hydrogen-bonding capacity, likely altering pharmacokinetic properties (e.g., shorter half-life) .
N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide (Patent, 2013): Retains the acetamide linkage but substitutes benzodioxole with a methoxy-naphthyl system.
Comparative Analysis Table
Research Findings and Methodological Considerations
- Structural Characterization : The SHELX system () is widely used for crystallographic refinement of small molecules, suggesting that structural data for the target compound and analogues may rely on such tools .
- Synthetic Challenges: The patent in highlights the importance of optimizing reaction conditions for acetamide derivatives, particularly in achieving regioselectivity for pyrimidinone or naphthyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
